molecular formula C7H11N3 B2807238 4-(Aminomethyl)benzene-1,2-diamine CAS No. 132261-23-5

4-(Aminomethyl)benzene-1,2-diamine

Cat. No. B2807238
M. Wt: 137.186
InChI Key: NIFORNFMPZNGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)benzene-1,2-diamine, also known as N-(2-Aminoethyl)-1,2-phenylenediamine, is a chemical compound with the molecular formula C7H11N3 . It has a molecular weight of 137.18 . It is a powder in physical form .


Synthesis Analysis

The synthesis of 4-(Aminomethyl)benzene-1,2-diamine involves a two-stage process. In the first stage, 4-Aminomethyl-benzene-1,2-diamine reacts with N-ethyl-N,N-diisopropylamine and N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate in N,N-dimethyl-formamide at 20℃ for 0.25h . In the second stage, 2-(2’-oxospiro[cyclopropane-1,3’-indolin]-1’-yl)acetic acid is added in N,N-dimethyl-formamide at 20℃ .


Molecular Structure Analysis

The InChI code for 4-(Aminomethyl)benzene-1,2-diamine is 1S/C7H11N3/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4,8-10H2 . The InChI key is NIFORNFMPZNGPI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-(Aminomethyl)benzene-1,2-diamine is a powder in physical form . It has a molecular weight of 137.18 . The storage temperature is -10℃ .

Scientific Research Applications

Synthesis and Biological Activity

4-(Aminomethyl)benzene-1,2-diamine has been used in the synthesis of 1,4-diamine ligands with structures like 1,2-bis(aminomethyl)-benzene. These ligands, when coordinated with platinum, produce complexes analogous to the clinical drug cisplatin. Such complexes have been studied for their interaction with DNA, showing cisplatin-like behavior, making them candidates for further study in cytotoxic activity (Jordi de Mier-Vinué et al., 2005).

Oxidative Deamination Catalysis

The compound has been involved in studies examining the oxidative deamination of diamines catalyzed by diamine oxidase. In these studies, 4-(Aminomethyl)benzene-1,2-diamine and related compounds were used to determine intramolecular isotope effects, contributing to a better understanding of substrate reorientation in enzyme active sites (P. Callery et al., 1992).

Reactivity in Chemical Synthesis

This compound has been studied for its reactivity in the synthesis of derivatives, such as in the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives. This process involved the anodic oxidation of 2-aminodiphenylamine, yielding high yields and demonstrating a regioselective synthesis approach (Mahnaz Sharafi-kolkeshvandi et al., 2016).

Development of Polyimides

In polymer science, 4-(Aminomethyl)benzene-1,2-diamine has been used in the synthesis of various aromatic polyamides and polyimides, which are known for their high thermal stability and solubility in aprotic solvents. These polymers have applications in creating materials with specific thermal and mechanical properties (A. Morikawa et al., 2012).

Fluorescent Receptor Development

This compound has been used in the development of fluorescent receptors for dual Ni2+ and Cu2+ recognition. The benzene-1,2-diamine structure, integral to this compound, was crucial in the creation of chemosensors with high selectivity and sensitivity (Shashikant P. Pawar et al., 2015).

Safety And Hazards

The safety information for 4-(Aminomethyl)benzene-1,2-diamine includes the following hazard statements: H302 and H314 . The precautionary statements include P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P405, and P501 .

properties

IUPAC Name

4-(aminomethyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFORNFMPZNGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)benzene-1,2-diamine

CAS RN

132261-23-5
Record name 4-(aminomethyl)benzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.